molecular formula C13H12ClN3O2 B2703062 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-83-6

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2703062
CAS RN: 1021218-83-6
M. Wt: 277.71
InChI Key: GEUAWAHDYKKJEW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as OPBE and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Alkylating Benzamides with Melanoma Cytotoxicity

Benzamide derivatives, owing to their high binding capacity, have been synthesized and tested for targeted drug delivery in melanoma therapy. These derivatives showed higher toxicity against melanoma cells, suggesting their potential for enhanced efficacy in melanoma treatment through selective in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).

Novel Linezolid Analogues

The synthesis of novel compounds with antimicrobial and antifungal activity highlighted the role of electron-withdrawing groups in enhancing biological activities. This research suggests that certain functional groups, when added to benzamide derivatives, can significantly affect their activity, potentially leading to new therapeutic agents (Rajurkar & Pund, 2014).

Corrosion Inhibition

Pyridazine derivatives have been investigated for their effects on the electrochemical dissolution of mild steel in acidic conditions, demonstrating significant inhibition efficiency. This suggests applications in materials science, specifically in the development of corrosion inhibitors for metal protection (Mashuga et al., 2017).

Synthesis and Antimicrobial Screening

The preparation of phthalazin-1-one derivatives and their antimicrobial activities against various bacteria and fungi suggest the potential of benzamide derivatives in developing new antimicrobial agents. This research underscores the versatility of benzamide derivatives in pharmaceutical applications (El-Wahab et al., 2011).

Antimycobacterial and Antifungal Activity

Research into pyrazinamide analogues with a -CONH- linker indicates significant antimycobacterial and antifungal effects, as well as the ability to inhibit photosynthetic electron transport. This suggests potential applications in agriculture as well as in the treatment of mycobacterial and fungal infections (Doležal et al., 2010).

Cardiac Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides demonstrated their potential as selective class III agents for cardiac electrophysiological activity, offering insights into the development of new therapeutics for arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-11-5-2-1-4-10(11)13(19)15-8-9-17-12(18)6-3-7-16-17/h1-7H,8-9H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAWAHDYKKJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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